Boc-D-4-Pal-OH

Lipophilicity LogP 4-Pyridylalanine

This ≥98% purity Boc-protected D-amino acid is essential for SPPS. Its Boc group ensures orthogonal protection, while the D-stereochemistry confers proteolytic resistance in final peptides. Unprotected or racemic forms cannot substitute. Ideal for automated synthesis requiring high coupling efficiency and chiral integrity.

Molecular Formula C13H18N2O4
Molecular Weight 266.29 g/mol
CAS No. 37535-58-3
Cat. No. B558583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-4-Pal-OH
CAS37535-58-3
Synonyms37535-58-3; BOC-D-4-PYRIDYLALANINE; (R)-2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoicacid; Boc-3-(4-pyridyl)-D-Ala-OH; BOC-D-4-PYRIDYLALA; Boc-3-(4-pyridyl)-D-alanine; Boc-D-3-(4-pyridyl)-alanine; Boc-beta-(4-pyridyl)-D-Ala-OH; SBB065301; (R)-2-Tert-Butoxycarbonylamino-3-Pyridin-4-Yl-PropionicAcid; (2R)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoicacid; 3-Pyridin-4-yl-D-alanine,N-BOCprotected; AC1Q1MTW; BOC-D-4PAL-OH; AC1MC1A9; 15030_ALDRICH; BOC-4'-PYRIDYL-D-ALA; SCHEMBL3338649; BOC-D-4-PYRIDINEALANINE; BOC-D-ALA(4-PYRI)-OH; 15030_FLUKA; FNYWDMKESUACOU-SNVBAGLBSA-N; MolPort-001-758-705; BOC-D-ALA(4'-PYRIDYL)-OH; N-Boc-beta-(4-pyridyl)-D-alanine
Molecular FormulaC13H18N2O4
Molecular Weight266.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=NC=C1)C(=O)O
InChIInChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)8-9-4-6-14-7-5-9/h4-7,10H,8H2,1-3H3,(H,15,18)(H,16,17)/t10-/m1/s1
InChIKeyFNYWDMKESUACOU-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-4-Pal-OH (CAS 37535-58-3): A Boc-Protected D-Amino Acid Building Block with a 4-Pyridyl Side Chain for Peptide Synthesis


Boc-D-4-Pal-OH (CAS 37535-58-3), systematically named (R)-2-((tert-butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid, is a protected non-proteinogenic D-amino acid derivative . It belongs to the class of Nα-Boc-protected pyridylalanine building blocks used in solid-phase peptide synthesis (SPPS). The compound features a tert-butyloxycarbonyl (Boc) protecting group on the α-amine, a D-configuration at the α-carbon, and a 4-pyridylmethyl side chain that replaces the phenyl ring found in phenylalanine. This combination of protecting group strategy, stereochemistry, and heteroaromatic side chain defines its role as a specialized intermediate for constructing peptide-based drug candidates and bioconjugates .

Why Boc-D-4-Pal-OH Cannot Be Simply Replaced by Boc-D-Phe-OH, Boc-L-4-Pal-OH, or Other In-Class Analogs


Although Boc-D-Phe-OH (CAS 18942-49-9) and Boc-3-(4-pyridyl)-L-alanine (CAS 37535-57-2) share the same Boc protecting group and similar molecular weight, the substitution of the phenyl ring with a 4-pyridyl moiety and the D- versus L-stereochemistry produce measurable differences in lipophilicity, thermal stability, and downstream peptide properties. The pyridyl nitrogen introduces a hydrogen-bond-accepting site and reduces LogP by approximately 0.6 units relative to the phenylalanine analog [1], directly altering the solubility profile of peptides incorporating this residue as demonstrated in glucagon analogue engineering [2]. Furthermore, the D-configuration confers class-level resistance to proteolytic degradation that the L-enantiomer cannot provide [3]. These differences mean that simply substituting a cheaper or more readily available phenylalanine or L-pyridylalanine building block can compromise peptide solubility, stability, and ultimately pharmacological performance.

Quantitative Differentiation Evidence for Boc-D-4-Pal-OH Against Its Closest Analogs


Lipophilicity Reduction: Boc-D-4-Pal-OH (LogP 1.99) vs. Boc-D-Phe-OH (LogP 2.60)

Boc-D-4-Pal-OH exhibits a calculated LogP of 1.99, which is 0.60 log units lower than that of Boc-D-Phe-OH (LogP 2.60) [1][2]. This difference arises from the replacement of the phenyl ring with a 4-pyridyl ring, where the pyridyl nitrogen serves as a hydrogen-bond acceptor and increases polarity. The corresponding polar surface area (PSA) values are 88.52 Ų for Boc-D-4-Pal-OH versus 75.63 Ų for Boc-D-Phe-OH [1][2]. Lower LogP and higher PSA both predict improved aqueous solubility and reduced non-specific membrane partitioning for peptides incorporating this residue.

Lipophilicity LogP 4-Pyridylalanine Peptide solubility

Thermal Stability Differentiation: Boc-D-4-Pal-OH (mp 223–229 °C) vs. Boc-D-Phe-OH (mp 78–87 °C)

Boc-D-4-Pal-OH has a melting point range of 223–229 °C as reported by Sigma-Aldrich and multiple supplier certificates of analysis . In contrast, Boc-D-Phe-OH (CAS 18942-49-9) melts at 78–87 °C [1]. The approximately 140 °C higher melting point of the 4-pyridyl derivative reflects stronger intermolecular interactions in the solid state, likely mediated by the pyridyl nitrogen. This thermal stability has practical implications for long-term storage and handling: Boc-D-4-Pal-OH is typically stored at 0–5 °C , while Boc-D-Phe-OH requires 2–8 °C storage [1].

Melting point Thermal stability Storage Manufacturing

4-Pyridylalanine Enhances Aqueous Solubility of Peptides: Evidence from Glucagon Analogue Engineering

In a study by Mroz et al. (2016) published in the Journal of Medicinal Chemistry, incorporation of 3- and 4-pyridylalanine (3-Pal and 4-Pal) into glucagon analogues at positions 6, 10, and 13 enhanced aqueous solubility while maintaining biological properties [1]. Relative to the native phenylalanine-containing and tyrosine-containing glucagon sequence, analogue 9 (Gcg[3-Pal6,10,13, Aib16]) demonstrated superior biophysical character and better suitability for medicinal purposes [1]. The same study explicitly notes that pyridylalanine serves as a versatile surrogate for natural aromatic amino acids (Phe, Tyr) and can be employed as an alternative or supplement with isoelectric adjustment to refine the biophysical character of peptide drug candidates [1].

Aqueous solubility Glucagon Peptide engineering 4-Pyridylalanine

D-Configuration Confers Proteolytic Stability: Boc-D-4-Pal-OH vs. Boc-L-4-Pal-OH (L-Enantiomer)

Boc-D-4-Pal-OH is the D-enantiomer (optical rotation [α]20/D +4.1°, c=0.6% in acetic acid) , while Boc-3-(4-pyridyl)-L-alanine (CAS 37535-57-2) is the L-enantiomer (optical rotation [α]20/D -30°, c=1 in DMF) . Extensive literature demonstrates that D-amino acid-containing peptides exhibit substantially increased resistance to proteolytic degradation compared to their L-amino acid counterparts [1]. This is a class-level property: naturally occurring proteases predominantly recognize L-amino acid substrates, and substitution with D-amino acids can extend peptide half-life in biological systems from minutes to hours or days, depending on sequence context [1].

D-amino acid Proteolytic stability Enantiomer Peptide half-life

Positional Isomer Differentiation: 4-Pyridyl vs. 3-Pyridyl Regioisomer in Antibacterial Activity

Among the three pyridylalanine N-oxide positional isomers (2-, 3-, and 4-pyridyl), the 4-pyridyl isomer derivative has been demonstrated to be the most potent inhibitor of Escherichia coli growth, active at concentrations of 30 μg/mL and higher [1]. The 2- and 3-pyridylalanine N-oxides were less effective inhibitors in the same organism [1]. This positional specificity arises because the 4-isomer is the most rapidly reduced to 4-pyridylalanine, the putative toxicant [1]. While this evidence pertains to the N-oxide form and not directly to the Boc-protected amino acid, it demonstrates that the 4-pyridyl positional isomer can confer distinct biological activity profiles compared to the 2- and 3-pyridyl isomers.

Positional isomer 4-Pyridylalanine 3-Pyridylalanine Antibacterial

High-Value Application Scenarios for Boc-D-4-Pal-OH Based on Quantitative Differentiation Evidence


Engineering Soluble Peptide Drug Candidates by Replacing Phenylalanine with 4-Pyridylalanine

Based on the LogP reduction (ΔLogP = -0.60 vs. Boc-D-Phe-OH) and the documented solubility enhancement of 4-pyridylalanine-containing glucagon analogues [1], Boc-D-4-Pal-OH is the building block of choice when a peptide drug candidate containing aromatic residues suffers from poor aqueous solubility or aggregation. Incorporating 4-Pal at Phe or Tyr positions can improve the biophysical profile without sacrificing receptor binding, as demonstrated in the Mroz et al. (2016) glucagon study where 4-Pal substitution maintained pharmacological activity while enhancing solubility at neutral pH [1].

Constructing Proteolytically Stable D-Peptide Therapeutics and Biological Probes

The D-configuration of Boc-D-4-Pal-OH (confirmed by [α]20/D +4.1° from Sigma-Aldrich ) provides the well-established class-level advantage of proteolytic stability [2]. This is particularly critical for peptide therapeutics intended for oral administration, systemic circulation, or use in protease-rich environments such as serum, lysosomes, or inflamed tissues. Compared to the L-enantiomer Boc-L-4-Pal-OH ([α]20/D -30°), peptides built with Boc-D-4-Pal-OH are expected to exhibit significantly extended half-lives in biological settings [2].

Solid-Phase Peptide Synthesis (SPPS) Using Boc/Benzyl Protection Strategy at Elevated Temperatures

The high melting point of Boc-D-4-Pal-OH (223–229 °C ) compared to Boc-D-Phe-OH (78–87 °C) makes it particularly suitable for SPPS protocols that involve elevated temperatures, such as microwave-assisted SPPS or difficult coupling sequences requiring heating. The thermal robustness reduces the risk of building block decomposition during storage and coupling steps, contributing to higher crude peptide purity and yield. Its compatibility with standard Boc-SPPS reaction conditions is documented by Sigma-Aldrich's reaction suitability classification for Boc solid-phase peptide synthesis .

Structure-Activity Relationship (SAR) Studies Exploring Aromatic Residue Replacements with Heteroaromatic Isosteres

Boc-D-4-Pal-OH enables systematic SAR investigations where the 4-pyridyl ring serves as a phenylalanine isostere with altered electronic and hydrogen-bonding properties. The PSA increase of 12.89 Ų and LogP decrease of 0.60 units relative to Boc-D-Phe-OH provide quantifiable physicochemical changes that medicinal chemists can correlate with changes in target binding affinity, selectivity, and ADME properties. The availability of all three positional isomers (2-, 3-, and 4-pyridyl) further supports comprehensive SAR exploration, where the 4-isomer has demonstrated distinct biological outcomes in antibacterial assays [3].

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